

# Research Model for **Actinopyrone C**: Application Notes and Protocols

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## *Compound of Interest*

Compound Name: *Actinopyrone C*

Cat. No.: *B011521*

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## For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed research model for the investigation of **Actinopyrone C**, a sesquiterpenoid natural product isolated from *Streptomyces pactum*. [1][2] Given the limited specific data on **Actinopyrone C**, this model incorporates information from related actinopyrones and general pharmacological principles to propose a comprehensive research plan.

## Compound Profile: **Actinopyrone C**

**Actinopyrone C** is a member of the actinopyrone family of natural products. Its structure has been determined, revealing a complex sesquiterpenoid. [1][2] Table 1: Physicochemical Properties of **Actinopyrone C**

Property	Value	Source
Molecular Formula	C <sub>26</sub> H <sub>38</sub> O <sub>4</sub>	<a href="#">[1]</a>
IUPAC Name	5-ethyl-2- [(2E,5E,7E,9R,10S,11Z)-10- hydroxy-3,7,9,11- tetramethyltrideca-2,5,7,11- tetraenyl]-6-methoxy-3- methylpyran-4-one	<a href="#">[1]</a>
Producing Organism	Streptomyces pactum	<a href="#">[2]</a> <a href="#">[3]</a>

## Biological Activities and Potential Therapeutic Areas

**Actinopyrone C** has been reported to exhibit coronary vasodilating and weak antimicrobial activities. [\[3\]](#) Analogs of **Actinopyrone C** have demonstrated cytotoxic effects against human cancer cell lines, suggesting a potential for anticancer research. [\[4\]](#)[\[5\]](#) Table 2: Summary of Reported and Potential Biological Activities of Actinopyrones

Biological Activity	Reported for Actinopyrone C	Reported for Analogs	Potential Therapeutic Area
Coronary Vasodilation	Yes [3]	---	Cardiovascular diseases (e.g., angina, hypertension)
Antimicrobial	Weak activity against some Gram-positive bacteria and dermatophytes [3]	Yes	Infectious diseases
Cytotoxicity	Not Reported	Yes (e.g., Actinopyrone D) [4]	Oncology
GRP78 Downregulation	Not Reported	Yes (Actinopyrone D) [3]	Oncology, diseases associated with ER stress
Induction of ER Stress	Not Reported	Yes (Actinopyrone D) [3]	Oncology

## Proposed Mechanisms of Action and Signaling Pathways

Based on the activities of related compounds and general pharmacology, the following mechanisms of action are proposed for investigation.

### Cytotoxicity via Endoplasmic Reticulum (ER) Stress and GRP78 Downregulation

A related compound, Actinopyrone D, has been shown to downregulate the 78 kDa glucose-regulated protein (GRP78), a key chaperone in the ER, and induce cell death under ER stress. [3] This suggests a promising avenue for investigating the anticancer potential of **Actinopyrone C**.



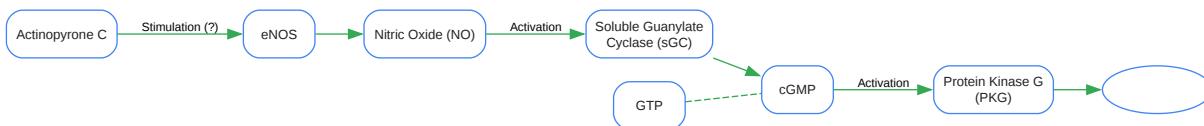
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Caption: Proposed ER stress-mediated apoptotic pathway for **Actinopyrone C**.

## Coronary Vasodilation

The coronary vasodilating effect of **Actinopyrone C** could be mediated by several common pathways in vascular smooth muscle cells.

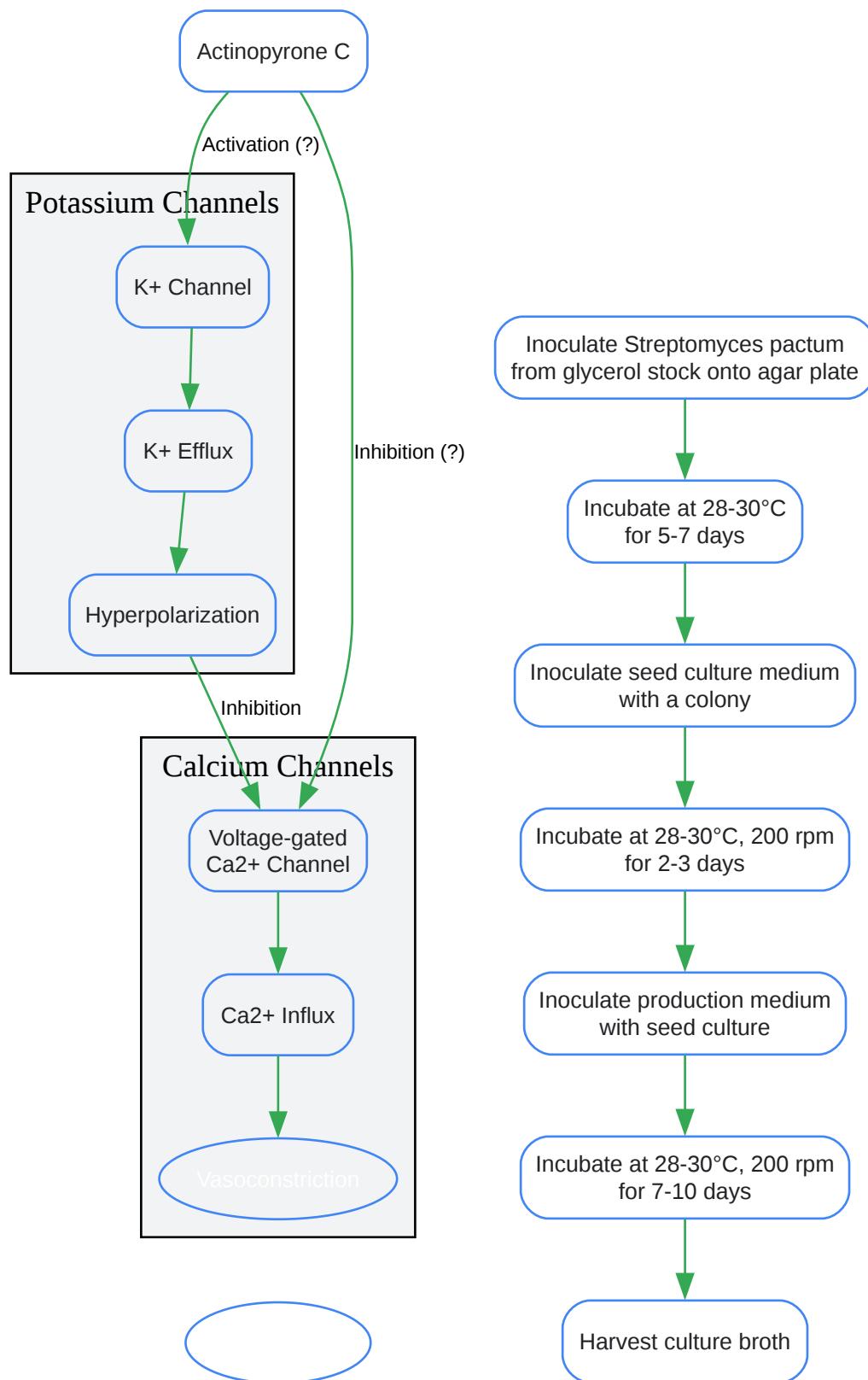
Many vasodilators act by increasing nitric oxide (NO) production, which in turn activates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation.



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Caption: Hypothetical involvement of the NO/cGMP pathway in **Actinopyrone C**-induced vasodilation.

Vasodilation can also be achieved by modulating the activity of potassium (K+) and calcium (Ca2+) channels in vascular smooth muscle.

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